molecular formula C27H52I2N2 B13754990 ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide CAS No. 72-60-6

ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide

Cat. No.: B13754990
CAS No.: 72-60-6
M. Wt: 658.5 g/mol
InChI Key: KZYCULBPHGRLMB-XOTIDMPHSA-L
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Description

Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of azaniumyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the azaniumyl groups. The reaction conditions typically require precise control of temperature, pressure, and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to ensure high efficiency and yield. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different stereoisomers.

    Substitution: The azaniumyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different stereoisomers.

Scientific Research Applications

Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide involves its interaction with specific molecular targets. The azaniumyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide can be compared with other similar compounds, such as:

    Tertiary butyl esters: These compounds also have complex structures and are used in various chemical applications.

    Naphthalene-substituted aromatic esters: These compounds are synthesized through regioselective C–H bond naphthylation and have diverse applications in organic chemistry.

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple azaniumyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72-60-6

Molecular Formula

C27H52I2N2

Molecular Weight

658.5 g/mol

IUPAC Name

ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide

InChI

InChI=1S/C27H52N2.2HI/c1-9-28(5,6)21-15-17-26(3)20(19-21)11-12-22-23-13-14-25(29(7,8)10-2)27(23,4)18-16-24(22)26;;/h20-25H,9-19H2,1-8H3;2*1H/q+2;;/p-2/t20-,21+,22-,23?,24?,25+,26-,27-;;/m0../s1

InChI Key

KZYCULBPHGRLMB-XOTIDMPHSA-L

Isomeric SMILES

CC[N+](C)(C)[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)CC)C)C.[I-].[I-]

Canonical SMILES

CC[N+](C)(C)C1CCC2(C(C1)CCC3C2CCC4(C3CCC4[N+](C)(C)CC)C)C.[I-].[I-]

Origin of Product

United States

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